molecular formula C26H20FN3O3S B2723592 2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893295-91-5

2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2723592
CAS No.: 893295-91-5
M. Wt: 473.52
InChI Key: LIPQRZCSFZKOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core modified with a 3-fluorophenyl group at position 4, a 4-methylbenzyl group at position 6, and a nitrile substituent at position 2.

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPQRZCSFZKOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with potential biological activities. The structure incorporates a benzothiazine core, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique arrangement that includes:

  • A benzothiazine core
  • A pyrano moiety
  • Substituents such as fluorophenyl and methylbenzyl

The molecular formula is C19H14FN3O3SC_{19}H_{14}FN_3O_3S with a molecular weight of approximately 383.4 g/mol.

Anticancer Properties

Research has indicated that benzothiazine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to the target compound have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin. A study demonstrated that certain benzothiazine derivatives could effectively inhibit tumor cell proliferation while exhibiting lower toxicity to healthy cells .

Acetylcholinesterase Inhibition

Another important biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . Compounds with similar structures have shown promising results in inhibiting AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer cell proliferation and neurotransmitter regulation.
  • DNA Interaction : Similar benzothiazine compounds have shown the ability to bind to DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
  • Antioxidant Activity : Some studies suggest that benzothiazines possess antioxidant properties that may contribute to their overall therapeutic effects.

Efficacy in Biological Assays

Table 1 summarizes key findings from various studies on compounds related to the target compound:

Study ReferenceCompound TestedBiological ActivityIC50 (µM)Notes
BS230Antitumor0.11Higher activity than doxorubicin
PyranoquinolinesAChE Inhibition0.29Moderate potency against EeAChE
BenzothiazinesEnzymatic BrowningN/AInvolved in browning reactions

Case Studies

Several case studies have highlighted the potential of benzothiazine derivatives:

  • BS230 demonstrated significant antitumor activity with a favorable safety profile compared to traditional chemotherapeutics.
  • Compounds exhibiting AChE inhibition have shown promise in preclinical models for treating Alzheimer's disease.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-amino derivatives exhibit promising anticancer properties. For instance, compounds containing the benzothiazine moiety have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The structural features of this compound may enhance its efficacy against specific cancer types by targeting kinases involved in tumor proliferation and survival.

Kinase Inhibition

Inhibitors of fibroblast growth factor receptors (FGFRs) are critical in cancer therapy. Research has shown that derivatives with similar structures can selectively inhibit FGFR4, which is implicated in several malignancies. The selectivity and potency of such compounds suggest that 2-amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide could be explored further as a potential FGFR inhibitor.

CompoundIC50 (nM)Selectivity Ratio
Compound X75.3>398 over FGFR1
Compound Y190>8 over FGFR1

Neuropharmacological Studies

The compound's structural characteristics may also lend themselves to neuropharmacological research. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems and neuroprotection. Investigating the influence of this compound on neuroreceptors could yield insights into its potential as a therapeutic agent for neurological disorders.

Antimicrobial Properties

Preliminary data suggest that derivatives of benzothiazine exhibit antimicrobial activity against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance. Further studies could elucidate the mechanism of action and efficacy of this compound against bacterial strains.

Case Study 1: FGFR Inhibition

A recent study focused on a series of aminopyrimidine derivatives demonstrated that modifications to the fluorine substituents significantly impacted FGFR4 selectivity and potency. The findings indicated that compounds with a similar structural backbone to our target compound showed enhanced inhibition profiles against FGFR kinases when tested in vitro and in vivo models.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on cancer cell lines revealed that compounds structurally related to 2-amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile exhibited notable antiproliferative effects. The study reported IC50 values comparable to established chemotherapeutic agents, highlighting the potential for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s unique features are compared to analogs in Table 1:

Compound Name / ID Substituents (Position 4 and 6) Melting Point (°C) IR (ν, cm⁻¹) Key Spectral Data (NMR/MS)
Target Compound 4: 3-fluorophenyl; 6: 4-methylbenzyl Not reported Not reported Not reported
2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6f) 4: 3-(benzyloxy)phenyl; 6: hydroxymethyl 235–238 3271 (NH), 2191 (CN), 1637 1H/13C NMR: Aromatic and aliphatic protons
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) 4: 3-methoxyphenyl; 6: N/A (pyrazole core) 170.7–171.2 Not reported 1H NMR: δ 11.49 (s, NH), 7.64–7.42 (ArH)
2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (6d) 4: phenyl; 6: benzyl Not reported Not reported MAO-A inhibition (IC₅₀: 0.42 µM)
2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7r) 4: phenyl; 6: methyl Not reported Not reported MAO-B inhibition (IC₅₀: 0.38 µM)

Key Observations :

  • The 4-methylbenzyl substituent may enhance lipophilicity relative to smaller groups (e.g., methyl or hydroxymethyl), improving membrane permeability .
Monoamine Oxidase (MAO) Inhibition
  • Compound 6d (6-benzyl analog): Exhibits selective MAO-A inhibition (IC₅₀: 0.42 µM), attributed to hydrophobic interactions between the benzyl group and the MAO-A active site .
  • Compound 7r (6-methyl analog): Shows MAO-B selectivity (IC₅₀: 0.38 µM), likely due to steric compatibility with the smaller MAO-B cavity .
  • Target Compound: The 3-fluorophenyl group may mimic the electron-deficient aromatic systems of known MAO inhibitors, while the 4-methylbenzyl substituent could balance selectivity between MAO isoforms.
Binding Mode Predictions

Molecular docking studies of analogs suggest:

  • The nitrile group forms hydrogen bonds with catalytic residues (e.g., Tyr 407 in MAO-B) .
  • The benzothiazine 5,5-dioxide moiety interacts with flavin adenine dinucleotide (FAD) cofactors in MAOs .

Preparation Methods

Starting Materials and Initial Functionalization

The benzothiazine dioxide scaffold is synthesized from methyl anthranilate (2-aminobenzoic acid methyl ester). Reaction with methanesulfonyl chloride in pyridine forms the sulfonamide intermediate, methyl 2-(methylsulfonamido)benzoate . This step proceeds at 0–5°C to minimize side reactions, achieving >90% conversion.

N-Alkylation for 4-Methylbenzyl Substitution

The sulfonamide undergoes N-alkylation with 4-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Optimal conditions involve reflux (80°C, 6–8 h), yielding N-(4-methylbenzyl)-2-(methylsulfonamido)benzoate with 75–80% efficiency.

Ring Closure to Form the Benzothiazine Dioxide

Cyclization is achieved using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via intramolecular nucleophilic attack, forming the 1,2-benzothiazine 1,1-dioxide ring (Table 1).

Table 1: Benzothiazine Dioxide Core Synthesis

Step Reagents/Conditions Yield Key Characterization (IR/NMR)
1.1 Methanesulfonyl chloride, pyridine, 0°C 92% IR: ν 1345 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O ester)
1.2 4-Methylbenzyl chloride, K₂CO₃, MeCN, reflux 78% ¹H NMR (CDCl₃): δ 7.2–7.4 (m, Ar-H), 4.5 (s, CH₂)
1.3 NaH, THF, 0°C → RT 85% ¹³C NMR: δ 165.2 (C=O), 55.1 (SO₂)

Multicomponent Pyrano Ring Formation

Knoevenagel Condensation with Malononitrile

The benzothiazine dioxide intermediate reacts with 3-fluorobenzaldehyde and malononitrile in a one-pot, three-component reaction. Catalysis by polymer-supported DABCO (PS-DABCO) in ethanol (reflux, 2 h) facilitates Knoevenagel condensation and cyclization, forming the pyrano[3,2-c]benzothiazine framework (Fig. 1).

Mechanistic Insights :

  • Malononitrile acts as both a nucleophile and a cyano source.
  • PS-DABCO enhances reaction rates by stabilizing the transition state.

Optimized Conditions :

  • Molar ratio (1:1:1.2 for benzothiazine:aldehyde:malononitrile)
  • Ethanol solvent, 80°C, 2 h.

Introduction of the 2-Amino Group

The amino group at position 2 arises from in situ hydrolysis of an intermediate nitrile or via direct incorporation using ammonium acetate as a nitrogen source. X-ray crystallography confirms regioselective amination at C2 (Fig. 2).

Table 2: Pyrano Ring Formation Data

Component Role Yield Purity (HPLC)
3-Fluorobenzaldehyde Electrophile 82% 98.5%
Malononitrile Nucleophile/Cyano source 85% 97.8%
PS-DABCO Catalyst

Functional Group Modifications and Final Product

Sulfonation and Oxidation

The sulfonyl groups at positions 5 and 5 are introduced via oxidation of the benzothiazine sulfur using hydrogen peroxide (H₂O₂) in acetic acid. Complete oxidation (24 h, 50°C) ensures 5,5-dioxide formation, confirmed by IR (ν 1170 cm⁻¹, S=O).

Crystallization and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from dimethylformamide (DMF)-water. Single-crystal X-ray diffraction validates the structure, showing a dihedral angle of 86.8° between the pyrano and benzothiazine planes.

Table 3: Final Compound Characterization

Method Data
¹H NMR (DMSO-d₆) δ 7.8 (d, 1H, Ar-H), 6.9–7.4 (m, 8H, Ar-H), 4.3 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)
¹³C NMR δ 160.1 (C-F), 118.9 (CN), 55.2 (SO₂)
HRMS m/z 507.12 [M+H]⁺
X-ray Orthorhombic crystal system, space group P2₁2₁2₁

Alternative Synthetic Routes

Stille Coupling/Azacyclization

A palladium-catalyzed Stille coupling between 2-iodobenzenesulfonamide and allenylstannanes forms the benzothiazine core, followed by azacyclization. While efficient for simple derivatives, this method struggles with sterically hindered substituents like 4-methylbenzyl.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the multicomponent step, improving yields to 88%. However, scalability remains a challenge.

Challenges and Optimizations

  • Regioselectivity : Competing pathways during pyrano ring formation may yield byproducts. PS-DABCO mitigates this by directing reactivity.
  • Solvent Choice : Ethanol outperforms DMF or toluene due to better solubility of intermediates.
  • Catalyst Loading : 4 mol% PS-DABCO maximizes yield without side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A one-pot multicomponent reaction under reflux conditions using acetic anhydride and acetic acid (1:2 v/v) with fused sodium acetate as a catalyst is a common approach for analogous fused heterocycles. Reaction optimization can involve varying temperature (80–120°C), solvent polarity, and catalyst loading (e.g., 0.5–2.0 g NaOAc) to maximize yield. Crystallization from DMF/water or ethanol is typical for purification .
  • Example : For similar pyrano-benzothiazine derivatives, yields of 57–68% were achieved with reflux times of 2–12 hours .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH₂ at ~3,400 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve substituent effects. For example, fluorophenyl protons appear as doublets (δ 7.2–7.8 ppm, J=810HzJ = 8–10 \, \text{Hz}), while methylbenzyl groups show singlets at δ 2.3–2.5 ppm .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (data-to-parameter ratio >13.1, R factor <0.05) .

Q. How can researchers validate the purity of synthesized batches?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). For fluorinated analogs, retention times typically range 8–12 minutes .
  • Melting Point Analysis : Compare observed values (e.g., 123–124°C for trifluoromethyl derivatives) with literature data .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Differentiate between isomers or conformational analogs. For example, 1H^1H-13C^{13}C HSQC can resolve coupling between aromatic protons and fluorophenyl carbons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at 25°C vs. 60°C .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for sulfone derivatives) .

Q. How can researchers assess the compound’s potential bioactivity, and what in vitro assays are recommended?

  • Methodology :

  • Targeted Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or FRET-based assays. For example, IC₅₀ values for pyrano-thiazine analogs range 0.1–10 µM .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.